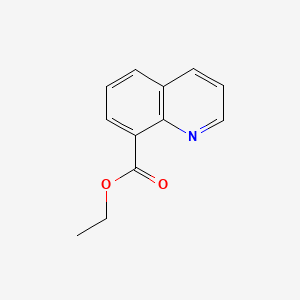

Ethyl 8-quinolinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLGTEPKKMWKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180314 | |

| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25635-22-7 | |

| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pfitzinger Reaction: A Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among the various synthetic routes to this important heterocycle, the Pfitzinger reaction has long been a powerful tool for the preparation of quinoline-4-carboxylic acids. This technical guide provides an in-depth exploration of the Pfitzinger reaction and its modern adaptations for the direct and indirect synthesis of quinoline-4-carboxylic acid esters, compounds of significant interest in drug discovery and development.

The Core Reaction: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids

The traditional Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][2][3] This reaction proceeds via the base-catalyzed hydrolysis of the isatin amide bond to form a keto-acid intermediate, which then condenses with the carbonyl compound to form an imine. Tautomerization to an enamine, followed by intramolecular cyclization and dehydration, yields the final substituted quinoline-4-carboxylic acid.[1][3]

Reaction Mechanism

The mechanism of the Pfitzinger reaction is a well-established sequence of steps:

Caption: Mechanism of the Pfitzinger Reaction.

Experimental Protocols for Quinoline-4-Carboxylic Acids

Protocol 1: Conventional Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol details the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.

-

Materials:

-

Isatin (1.0 eq)

-

Acetophenone (1.1 eq)

-

Potassium Hydroxide (KOH) (2.5 eq)

-

Ethanol (95%)

-

Water

-

Hydrochloric acid (HCl) or Acetic Acid (for acidification)

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.

-

Add isatin to the basic solution and stir at room temperature for one hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[1]

-

To this mixture, add acetophenone.

-

Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 12-24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the bulk of the solvent by rotary evaporation.

-

Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.

-

Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[1]

-

Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[1]

-

Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1]

-

Protocol 2: Microwave-Assisted Synthesis of Quinoline-4-Carboxylic Acids

Microwave irradiation can significantly reduce reaction times.

-

Materials:

-

Isatin (1.0 eq)

-

Appropriate ketone (1.0 eq)

-

33% aqueous solution of potassium hydroxide

-

-

Procedure:

-

In a microwave-safe reaction vessel, add isatin to a 33% aqueous solution of potassium hydroxide.[1]

-

To this solution, add the appropriate ketone.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture for a short duration (e.g., 9 minutes, optimization may be required).[1]

-

After irradiation, cool the vessel to room temperature and filter the solution.

-

Pour the filtrate into an ice-water mixture and acidify with acetic acid.[1]

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Quantitative Data for Pfitzinger Reaction

The following table summarizes the yields of various substituted quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction under different conditions.

| Isatin Derivative | Carbonyl Compound | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Isatin | Acetone | KOH | Ethanol/Water | 24 h | Reflux | >60 | [1] |

| Isatin | Butanone | NaOH | Water | 8 h | Reflux | ~89 | [1] |

| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Ethanol | 16 h | Reflux | 36 | [1] |

| 5-Chloroisatin | 5,6-dimethoxy indanone | HCl | Acetic Acid | - | 75°C | 86 | [1] |

| Isatin | Acetylpyrazine | KOH | - | - | - | ~41 | [1] |

Synthesis of Quinoline-4-Carboxylic Acid Esters

While the classic Pfitzinger reaction yields carboxylic acids, the synthesis of their ester derivatives is often the desired outcome in drug development. This can be achieved through a two-step process (Pfitzinger reaction followed by esterification) or via a more efficient one-pot synthesis.

Two-Step Synthesis: Pfitzinger Reaction and Subsequent Esterification

Step 1: Synthesis of Quinoline-4-Carboxylic Acid (as described in Section 1)

Step 2: Esterification

Two common methods for the esterification of carboxylic acids are the Fischer esterification and the Steglich esterification.

Protocol 3: Fischer Esterification of a Quinoline-4-Carboxylic Acid

This method is suitable for simple alcohols and is catalyzed by a strong acid.

-

Materials:

-

Quinoline-4-carboxylic acid (1.0 eq)

-

Alcohol (e.g., ethanol, used in excess as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent (e.g., ethyl acetate)

-

-

Procedure:

-

Dissolve the quinoline-4-carboxylic acid in an excess of the desired alcohol.

-

Slowly and cautiously add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the ester by column chromatography or recrystallization.

-

Protocol 4: Steglich Esterification of a Quinoline-4-Carboxylic Acid

This method is milder and suitable for more sensitive substrates.[4]

-

Materials:

-

Quinoline-4-carboxylic acid (1.0 eq)

-

Alcohol (1.0-1.5 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the quinoline-4-carboxylic acid, alcohol, and DMAP in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or DIC to the solution and stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

The dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct will precipitate out of the solution.

-

Filter off the urea precipitate and wash it with DCM.

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography.

-

One-Pot Synthesis of Quinoline-4-Carboxylic Acid Esters

An improved, one-pot Pfitzinger-type reaction allows for the direct synthesis of quinoline-4-carboxylic acid esters from isatins and N,N-dimethylenaminones, mediated by trimethylsilyl chloride (TMSCl). This method avoids the isolation of the intermediate carboxylic acid, offering a more streamlined and efficient process.

Protocol 5: TMSCl-Mediated One-Pot Synthesis of Quinoline-4-Carboxylic Acid Esters

-

Materials:

-

Isatin or substituted isatin (1.0 eq)

-

N,N-dimethylenaminone (1.0 eq)

-

Trimethylsilyl chloride (TMSCl)

-

Alcohol (as solvent, e.g., methanol, ethanol)

-

-

Procedure:

-

To a solution of the isatin in the desired alcohol, add the N,N-dimethylenaminone.

-

Add TMSCl to the mixture.

-

Heat the reaction mixture at a suitable temperature (e.g., 80°C) for several hours (e.g., 6 hours), monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue can be purified by column chromatography to yield the desired quinoline-4-carboxylic acid ester.

-

Quantitative Data for Ester Synthesis

The following table presents some reported yields for the synthesis of quinoline-4-carboxylic acid esters.

| Isatin Derivative | Carbonyl Precursor | Method | Reagents | Solvent | Yield (%) | Reference |

| 5-R-Isatins | 3-morpholino-1-phenylprop-2-en-1-one | One-pot | TMSCl | Alcohol/Water (2:1) | - | [2] |

| Isatin (6 mmol) | N,N-dimethylenaminone (6 mmol) | One-pot | TMSCl | Alcohol | 67 | [2] |

Experimental Workflow and Logical Relationships

The synthesis of quinoline-4-carboxylic acid esters via the Pfitzinger reaction can follow two main workflows, as illustrated below.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 8-quinolinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 8-quinolinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates available data on its physical and chemical characteristics, spectral properties, and typical reactivity. Detailed experimental protocols for its synthesis via Fischer esterification are outlined, and expected spectral data are presented to aid in its characterization. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of quinoline derivatives.

Introduction

This compound (CAS No. 25635-22-7) is an ester derivative of 8-quinolinecarboxylic acid. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and functional materials. The introduction of an ethyl carboxylate group at the 8-position of the quinoline ring can significantly influence its physicochemical properties, including solubility, lipophilicity, and crystal packing, thereby modulating its biological activity and material characteristics. This guide aims to provide a detailed repository of the chemical information pertaining to this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that while some experimental data for the parent compound, 8-quinolinecarboxylic acid, is available, some of the properties for the ethyl ester are predicted values.

Table 1: Physicochemical Properties of this compound and 8-Quinolinecarboxylic Acid

| Property | This compound | 8-Quinolinecarboxylic Acid |

| CAS Number | 25635-22-7[1][2] | 86-59-9[3] |

| Molecular Formula | C₁₂H₁₁NO₂[1] | C₁₀H₇NO₂ |

| Molecular Weight | 201.22 g/mol [1] | 173.17 g/mol |

| Melting Point | Not available | 183-185 °C[3] |

| Boiling Point | 328.3 °C at 760 mmHg (Predicted)[1] | 386.5 °C at 760 mmHg (Predicted)[3] |

| Density | 1.176 g/cm³ (Predicted)[1] | 1.3 g/cm³ (Predicted)[3] |

| Flash Point | 152.4 °C (Predicted)[1] | 187.5 °C (Predicted)[3] |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, chloroform, and ethyl acetate. Sparingly soluble in water. | Insoluble in water[3]. |

| pKa | Not available | Not available |

Synthesis

The most common and direct method for the synthesis of this compound is the Fischer esterification of 8-quinolinecarboxylic acid with ethanol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol provides a general procedure for the synthesis of this compound.

Materials:

-

8-Quinolinecarboxylic acid

-

Absolute ethanol (large excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 8-quinolinecarboxylic acid (1.0 equivalent) in absolute ethanol (10-20 equivalents).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirring suspension.

-

Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. (Caution: CO₂ evolution).

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectral Data

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H2 | dd | 8.9 - 9.1 | ~4.5, 1.8 |

| H3 | dd | 7.4 - 7.6 | ~8.2, 4.5 |

| H4 | dd | 8.1 - 8.3 | ~8.2, 1.8 |

| H5 | d | 7.9 - 8.1 | ~8.0 |

| H6 | t | 7.5 - 7.7 | ~8.0 |

| H7 | d | 7.8 - 8.0 | ~8.0 |

| -OCH₂CH₃ | q | 4.4 - 4.6 | ~7.1 |

| -OCH₂CH₃ | t | 1.4 - 1.6 | ~7.1 |

Note: Predictions are based on the analysis of substituted quinolines and general principles of NMR spectroscopy. The exact chemical shifts and coupling constants will be dependent on the solvent and experimental conditions.

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Approximate Chemical Shift (δ, ppm) |

| C=O | 165 - 167 |

| C2 | 150 - 152 |

| C3 | 121 - 123 |

| C4 | 136 - 138 |

| C4a | 128 - 130 |

| C5 | 126 - 128 |

| C6 | 129 - 131 |

| C7 | 127 - 129 |

| C8 | 130 - 132 |

| C8a | 148 - 150 |

| -OC H₂CH₃ | 61 - 63 |

| -OCH₂C H₃ | 14 - 15 |

Note: These are estimated chemical shift ranges.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic quinoline ring and the ethyl ester group.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C=O (Ester) | Stretch | 1715 - 1735 | Strong |

| C=C, C=N (Aromatic) | Stretch | 1450 - 1600 | Medium |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong |

Mass Spectrometry

In mass spectrometry with electron ionization (EI), this compound is expected to show a molecular ion peak (M⁺) at m/z = 201. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 156, and the loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z = 128 (the quinolinyl cation).

Reactivity and Potential Applications

Chemical Reactivity

-

Hydrolysis: The ester functional group can be hydrolyzed back to the parent 8-quinolinecarboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible and proceeds to completion.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, (8-quinolinyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Reactions of the Quinoline Ring: The quinoline ring system can undergo various electrophilic and nucleophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the carboxylate group. Electrophilic substitution is generally directed to the 5- and 8-positions of the benzene ring, but in this case, the 8-position is already substituted. Nucleophilic substitution typically occurs at the 2- and 4-positions of the pyridine ring[4][5].

Potential Applications

Quinoline derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[6][7][8]. The ester functionality in this compound can act as a prodrug moiety, which can be hydrolyzed in vivo to release the active carboxylic acid. Furthermore, quinoline-based ligands are extensively used in coordination chemistry and catalysis, and this compound could serve as a precursor for the synthesis of novel ligands and functional materials.

Conclusion

This technical guide has summarized the available chemical information for this compound. While there is a scarcity of reported experimental data for this specific compound, its properties can be reasonably predicted based on its structure and the known chemistry of related quinolines and esters. The provided synthesis protocol and expected spectral data offer a practical foundation for researchers working with this molecule. Further experimental investigation is warranted to fully characterize its physical, chemical, and biological properties, which will undoubtedly contribute to the broader understanding and application of quinoline chemistry.

References

- 1. 5-Quinoline-carboxylicacidmethylester | CAS 25635-22-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. doc.ml.tu-berlin.de [doc.ml.tu-berlin.de]

- 3. Quinoline-8-carboxylic acid | CAS#:86-59-9 | Chemsrc [chemsrc.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ethyl 8-quinolinecarboxylate molecular weight and formula

An In-depth Technical Guide to Ethyl 8-quinolinecarboxylate

This guide provides comprehensive information on the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular characteristics of this compound and its derivatives are crucial for their application in scientific research and pharmaceutical development. Below is a summary of these key quantitative data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C12H11NO2 | 201.2244[1] |

| Ethyl 8-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate | C12H10N2O5 | 262.222[2] |

| Ethyl 8-ethyl-4-oxo-1H-quinoline-3-carboxylate | C14H15NO3 | 245.27400[3] |

| Ethyl 8-fluoro-4-hydroxy-3-quinolinecarboxylate | C12H10FNO3 | 235.21[4] |

| Ethyl 8-hydroxyquinoline-5-carboxylate | C12H11NO3 | 217.22[5] |

Experimental Protocols

The synthesis of quinoline derivatives is a cornerstone of medicinal chemistry. The following is a generalized experimental protocol for the synthesis of quinoline-3-carboxylates, which can be adapted for this compound.

General Synthesis of Ethyl Quinoline-3-carboxylates:

A common method for synthesizing the quinoline core is the Pfitzinger condensation reaction.[6] This involves the reaction of an isatin with a carbonyl compound containing an α-methylene group in the presence of a base.

Arylmethyl azides can also serve as precursors. In a typical procedure, the arylmethyl azide is reacted with an acrylate derivative in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF3•OEt2). The reaction mixture is stirred until the evolution of nitrogen gas ceases. Following the initial reaction, an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) may be added to facilitate the aromatization to the final quinoline product. The crude product is then purified, typically by silica gel chromatography.[7]

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of ethyl quinoline-3-carboxylates.

Caption: A generalized workflow for the synthesis and purification of ethyl quinoline-3-carboxylates.

References

- 1. jwpharmlab.com [jwpharmlab.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl 8-hydroxyquinoline-5-carboxylate | C12H11NO3 | CID 20156851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Spectroscopic Data for Ethyl 8-Quinolinecarboxylate: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 8-quinolinecarboxylate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is designed for researchers, scientists, and professionals in drug development.

Predicted and Estimated Spectroscopic Data

The following tables summarize the predicted and estimated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.90 | dd | 1H | H2 |

| ~8.15 | dd | 1H | H4 |

| ~7.95 | dd | 1H | H7 |

| ~7.55 | dd | 1H | H5 |

| ~7.40 | t | 1H | H6 |

| ~7.35 | dd | 1H | H3 |

| ~4.50 | q | 2H | -OCH₂CH₃ |

| ~1.45 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~166.0 | C=O |

| ~150.5 | C8a |

| ~149.0 | C2 |

| ~136.5 | C4 |

| ~130.0 | C7 |

| ~129.5 | C5 |

| ~128.0 | C4a |

| ~127.0 | C8 |

| ~126.5 | C6 |

| ~121.5 | C3 |

| ~61.5 | -OCH₂CH₃ |

| ~14.5 | -OCH₂CH₃ |

Table 3: Estimated Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2980, ~2940 | Medium | Aliphatic C-H Stretch |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500, ~1460 | Medium | C=C Stretch (Aromatic Ring) |

| ~1280 | Strong | C-O Stretch (Ester) |

| ~1100 | Medium | C-O Stretch (Ester) |

| ~790 | Strong | C-H Bend (Aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 199 | High | [M]⁺ (Molecular Ion) |

| 170 | Medium | [M - C₂H₅]⁺ |

| 154 | High | [M - OCH₂CH₃]⁺ |

| 127 | High | [M - COOCH₂CH₃]⁺ (Quinoline) |

| 100 | Medium | Further fragmentation |

| 77 | Medium | Fragmentation of quinoline ring |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.[1]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. Data is acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) is processed with a line broadening of 0.3 Hz.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 125 MHz with proton decoupling. A spectral width of about 240 ppm, a relaxation delay of 2 seconds, and 1024 scans are typically used. The FID is processed with a line broadening of 1.0 Hz.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A thin film of the compound is prepared by dissolving a small amount of this compound in a volatile solvent like dichloromethane and depositing a drop onto a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. The solvent is allowed to evaporate completely.[2][3]

-

Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer. A background spectrum of the clean salt plate is first collected. The spectrum of the sample is then recorded from 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.[4]

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC). For direct insertion, a small amount of the compound is placed in a capillary tube on the probe, which is then heated to volatilize the sample into the ion source.

-

Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the ion source, the vaporized sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecules to ionize and fragment.[5][6][7]

-

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. eng.uc.edu [eng.uc.edu]

- 3. web.mit.edu [web.mit.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Ethyl 8-quinolinecarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 8-quinolinecarboxylate is a quinoline derivative of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, a detailed experimental protocol for its solubility determination, and a framework for recording and interpreting solubility data. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on empowering researchers to generate this critical data in their own laboratories.

Predicted Solubility Profile

Based on the chemical structure of this compound, which features a largely aromatic and heterocyclic quinoline core with an ethyl ester functional group, a general solubility profile can be predicted. The molecule possesses both polar (the nitrogen atom in the quinoline ring and the ester group) and non-polar (the aromatic rings) regions.

It is anticipated that this compound will exhibit good solubility in a range of common organic solvents. Its solubility is likely to be higher in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding with the ester group. Solvents such as chlorinated hydrocarbons, ethers, ketones, and esters are expected to be effective at dissolving the compound. Conversely, its solubility is predicted to be limited in highly non-polar solvents like alkanes and in highly polar protic solvents like water, where the energetic cost of disrupting the solvent-solvent interactions would not be sufficiently compensated by solute-solvent interactions.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||

| e.g., Ethanol | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||

| e.g., Hexane | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||

| e.g., Toluene | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||

| e.g., Dimethylformamide | e.g., 25 | e.g., Shake-Flask/Gravimetric | ||

| e.g., Dimethyl Sulfoxide | e.g., 25 | e.g., Shake-Flask/Gravimetric |

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method and Gravimetric Analysis

This section details a robust and widely accepted method for determining the equilibrium solubility of a solid compound in a liquid solvent.[1][2][3][4]

3.1. Principle

An excess amount of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined. Gravimetric analysis, which involves the evaporation of the solvent and weighing the residual solid, is a straightforward and accurate method for quantification.[5][6][7][8]

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

-

Desiccator

3.3. Procedure

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To ensure no solid particles are transferred, use a syringe filter.

-

Gravimetric Analysis:

-

Dispense the filtered saturated solution into a pre-weighed, chemically inert evaporation dish.

-

Record the exact mass or volume of the solution transferred.

-

Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating or a stream of inert gas can be used to accelerate this process.

-

Once the solvent is removed, place the dish in an oven at a temperature below the melting point of this compound to dry the residue to a constant weight.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

-

Data Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the dried residue.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

3.4. Analytical Method for Quantification

While gravimetric analysis is a reliable method, other analytical techniques can also be employed to determine the concentration of the dissolved solute, especially for high-throughput screening.[9] These methods include:

-

High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide accurate and sensitive quantification.

-

UV-Vis Spectroscopy: If this compound has a distinct chromophore, a calibration curve can be used to determine its concentration in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask and gravimetric analysis method.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. ptfarm.pl [ptfarm.pl]

Ethyl 8-quinolinecarboxylate CAS number and safety information

CAS Number: 25635-22-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl 8-quinolinecarboxylate, including its chemical properties, safety information, a representative synthetic protocol, and a conceptual workflow. Due to the limited availability of specific experimental data for this compound, some information presented herein is based on closely related quinoline derivatives and should be interpreted as predictive.

Safety Information

GHS Hazard Pictograms (Predicted):

Signal Word (Predicted): Warning

Hazard Statements (Predicted):

-

H302: Harmful if swallowed.[7]

-

H312: Harmful in contact with skin.[7]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[2]

-

H351: Suspected of causing cancer.[5]

Precautionary Statements (Predicted):

-

P201: Obtain special instructions before use.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[7]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data

The following table summarizes the available and predicted quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 25635-22-7 | [8] |

| Molecular Formula | C₁₂H₁₁NO₂ | [8][9] |

| Molecular Weight | 201.22 g/mol | [9] |

| Predicted Melting Point | 63-67 °C | Inferred from[2][10] |

| Predicted Boiling Point | 120 °C at 0.4 mmHg | Inferred from[2][10] |

| Predicted ¹H NMR | See Predicted Spectroscopic Data | - |

| Predicted ¹³C NMR | See Predicted Spectroscopic Data | - |

Predicted Spectroscopic Data

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 8.9-9.1 (dd, 1H): Aromatic proton on the pyridine ring adjacent to the nitrogen.

-

δ 8.1-8.3 (dd, 1H): Aromatic proton on the pyridine ring.

-

δ 7.4-7.8 (m, 4H): Aromatic protons on the benzene and pyridine rings.

-

δ 4.5 (q, 2H): Methylene protons of the ethyl group.

-

δ 1.4 (t, 3H): Methyl protons of the ethyl group.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 165-167: Carbonyl carbon of the ester.

-

δ 150-152: Aromatic carbon adjacent to the nitrogen in the pyridine ring.

-

δ 120-145: Aromatic carbons.

-

δ 61-63: Methylene carbon of the ethyl group.

-

δ 14-16: Methyl carbon of the ethyl group.

Predicted IR (KBr, cm⁻¹):

-

~3050: Aromatic C-H stretch.

-

~2980: Aliphatic C-H stretch.

-

~1720: C=O stretch of the ester.

-

~1600, 1500, 1450: Aromatic C=C and C=N skeletal vibrations.

-

~1250: C-O stretch.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification of 8-quinolinecarboxylic acid. This protocol is adapted from general esterification procedures and methods for synthesizing similar quinoline esters.[18][19][20][21]

Synthesis of this compound

Materials:

-

8-Quinolinecarboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

A solution of 8-quinolinecarboxylic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of carboxylic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Concentrated sulfuric acid (0.1-0.2 eq) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution to neutralize the excess acid. The aqueous layer is extracted twice with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and purification workflow for this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. knownchemical.com [knownchemical.com]

- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. nj.gov [nj.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. jwpharmlab.com [jwpharmlab.com]

- 9. Ethyl quinoline-8-carboxylate | CAS: 25635-22-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Ethyl 8-hydroxyquinoline-5-carboxylate(104293-76-7) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. spectrabase.com [spectrabase.com]

- 14. rsc.org [rsc.org]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. spectrabase.com [spectrabase.com]

- 17. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum [chemicalbook.com]

- 18. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]

- 19. iosrjournals.org [iosrjournals.org]

- 20. data.epo.org [data.epo.org]

- 21. iipseries.org [iipseries.org]

Potential applications of quinolinecarboxylate scaffolds in research

An In-depth Technical Guide to the Research Applications of Quinolinecarboxylate Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a fused aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives are integral to a wide array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities.[4][5] Among these, quinolinecarboxylic acids and their derivatives have garnered significant attention from the scientific community.[6][7] The unique structural features of the quinolinecarboxylate core, including its planarity, hydrogen bonding capabilities, and potential for metal chelation, make it a versatile platform for designing novel therapeutic agents and research tools.[4][8] This technical guide provides a comprehensive overview of the current and potential applications of quinolinecarboxylate scaffolds in research, with a focus on their pharmacological activities, mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.

Pharmacological Applications and Mechanisms of Action

Quinolinecarboxylate derivatives have demonstrated efficacy in a multitude of therapeutic areas, primarily driven by their ability to interact with various biological targets.

Anticancer Activity

The quinolinecarboxylate scaffold is a cornerstone in the development of novel anticancer agents.[3][9] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[1][10]

-

Cytotoxicity: Various derivatives have shown potent and selective cytotoxicity against a range of human cancer cell lines, including breast (MCF7, T47D), cervical (HeLa), colorectal (SW480, HCT116), and pancreatic (PANC1) cancers.[8][11] For instance, quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have been identified as having remarkable growth inhibition capacities against the MCF7 breast cancer cell line.[8]

-

Enzyme Inhibition: A primary anticancer strategy for this scaffold involves targeting crucial enzymes.

-

Kinase Inhibition: Quinoline-based molecules are effective inhibitors of key kinases in carcinogenic signaling pathways, such as the PI3K/Akt/mTOR and VEGFR pathways.[12][13] Omipalisib, a quinoline derivative, is a potent inhibitor of both PI3K and mTOR.[12]

-

DNA-Interacting Enzyme Inhibition: Certain quinoline-based compounds can inhibit DNA methyltransferases (like DNMT1) and other DNA-interacting enzymes by intercalating into the DNA, leading to a DNA damage response and p53 activation in cancer cells.[14]

-

Sirtuin Inhibition: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been developed as potent inhibitors of SIRT3, a mitochondrial sirtuin implicated in cancer cell metabolism and survival.[15]

-

Enzyme Inhibition for Non-Cancer Indications

Beyond oncology, quinolinecarboxylates are powerful tools for modulating enzyme activity in other diseases.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: 4-Quinoline carboxylic acids are potent inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[16][17] By inducing pyrimidine depletion, these inhibitors can halt the proliferation of rapidly dividing cells, making them promising therapeutic agents for autoimmune disorders, parasitic diseases, and viral infections.[16] Structure-guided design has led to compounds like analogue 41 , with an IC50 of 9.71 nM against DHODH and significant oral bioavailability.[16][17]

-

Alkaline Phosphatase (AP) Inhibition: A diverse library of quinoline-4-carboxylic acid derivatives has been shown to be remarkable inhibitors of various human alkaline phosphatase isoenzymes, including tissue-nonspecific (h-TNAP), intestinal (h-IAP), and placental (h-PLAP) types.[7]

-

P2X7 Receptor Antagonism: Quinoline-6-carboxamide derivatives have been synthesized and identified as potent antagonists of the P2X7 receptor, a key player in inflammation and cancer.[18]

Anti-inflammatory Properties

Quinolinecarboxylic acids have demonstrated significant anti-inflammatory potential. Specifically, quinoline-3-carboxylic and quinoline-4-carboxylic acids show appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages, with efficacy comparable to the NSAID indomethacin.[8][11] This activity is often linked to the inhibition of inflammatory signaling pathways such as the NF-κB pathway.[1]

Antimicrobial and Antifungal Activity

The quinoline scaffold is historically famous for its role in antimalarial drugs like chloroquine.[19] Modern research continues to explore new derivatives for a range of infectious diseases.[2][20] Novel quinoline derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains, demonstrating the scaffold's continuing importance in the search for new anti-infective agents.[20][21]

Quantitative Data Summary

The following tables summarize the biological activity of selected quinolinecarboxylate derivatives from cited research, providing a clear comparison of their potency.

Table 1: Anticancer and Anti-inflammatory Activity of Quinolinecarboxylate Derivatives

| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |

| (E)-6-fluoro-2-(4-(4-methylstyryl)phenyl)quinoline-4-carboxylic acid (5m) | 3T3-L1 preadipocytes | Anti-adipogenesis | 0.330 µM | [22] |

| Quinoline-4-carboxylic acid | RAW264.7 Macrophages | Anti-inflammation (LPS-induced) | Appreciable vs. Indomethacin | [8][11] |

| Quinoline-3-carboxylic acid | RAW264.7 Macrophages | Anti-inflammation (LPS-induced) | Appreciable vs. Indomethacin | [8][11] |

| Kynurenic acid (hydrate) | MCF7 (Breast Cancer) | Antiproliferation | High Growth Inhibition | [8] |

| Quinoline-2-carboxylic acid | MCF7 (Breast Cancer) | Antiproliferation | High Growth Inhibition | [8] |

| Quinoline-2-carboxylic acid | HeLa (Cervical Cancer) | Antiproliferation | Significant Cytotoxicity | [8] |

Table 2: Enzyme and Receptor Inhibition by Quinolinecarboxylate Derivatives

| Compound | Target Enzyme/Receptor | IC50 Value | Reference |

| Analogue 41 | Dihydroorotate Dehydrogenase (DHODH) | 9.71 ± 1.4 nM | [16][17] |

| Analogue 43 | Dihydroorotate Dehydrogenase (DHODH) | 26.2 ± 1.8 nM | [16][17] |

| Analogue 46 (1,7-naphthyridine) | Dihydroorotate Dehydrogenase (DHODH) | 28.3 ± 3.3 nM | [16][17] |

| Derivative 2f (4-iodo) | P2X7 Receptor | 0.566 µM | [18] |

| Derivative 2e (4-fluoro) | P2X7 Receptor | 0.624 µM | [18] |

| Derivative 2g (4-chloro) | P2X7 Receptor | 0.813 µM | [18] |

| Quinoline-based analogue 11 | Human DNMT1 | Low micromolar | [14] |

Signaling Pathways and logical Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the applications of quinolinecarboxylate scaffolds.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. chemrj.org [chemrj.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jetir.org [jetir.org]

- 11. researchgate.net [researchgate.net]

- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 16. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents [orgchemres.org]

- 21. researchgate.net [researchgate.net]

- 22. Design, synthesis, and biological evaluation of novel quinoline carboxylic acid based styryl/alkyne hybrid molecule as a potent anti-adipogenic and antidyslipidemic agent via activation of Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 8-Quinolinecarboxylate Derivatives: A Comprehensive Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with a broad spectrum of biological activities. Among these, ethyl 8-quinolinecarboxylate derivatives have emerged as a promising class of molecules with significant potential in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these versatile compounds, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several established synthetic methodologies. A prominent and versatile method is the Gould-Jacobs reaction .[1][2][3] This reaction involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the 4-hydroxyquinoline-3-carboxylate intermediate. Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline, or the ester can be retained for further modifications.[1]

Key Synthetic Reactions:

-

Gould-Jacobs Reaction: This is a cornerstone for the synthesis of 4-hydroxyquinoline derivatives, which can be precursors to various substituted quinolines.[1][2][3]

-

Williamson Ether Synthesis: Derivatives can be synthesized through the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines.

-

Esterification: The direct esterification of quinoline-8-carboxylic acid with ethanol in the presence of an acid catalyst is a straightforward method to obtain the parent this compound.

A general workflow for the synthesis and evaluation of this compound derivatives is depicted below.

Biological Activities

This compound derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for therapeutic development.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of quinoline derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, lung, and pancreas.[4][5] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[6]

Table 1: Anticancer Activity of Selected Quinoline Derivatives (IC50 values in µM)

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Quinoline-thiazole hybrid | MCF-7 (Breast) | 33.19 | [4] |

| Quinoline-thiazolidinone hybrid | MCF-7 (Breast) | 5.35 | [4] |

| 4-Aminoquinazoline derivative (LU1501) | SK-BR-3 (Breast) | 10.16 | [7] |

| 4-Aminoquinazoline derivative (LU1501) | HCC1806 (Breast) | 10.66 | [7] |

Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial agents. This compound derivatives have shown promising activity against a range of bacterial and fungal pathogens.[8][9][10][11] Their mechanism of action can involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-based hydroxyimidazolium hybrid 7c | Cryptococcus neoformans | 15.6 | [9] |

| Quinoline-based hydroxyimidazolium hybrid 7d | Cryptococcus neoformans | 15.6 | [9] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | 2 | [9] |

| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | 10 | [9] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 2 | Bacillus cereus | 3.12 - 50 | [10][11] |

| 6-amino-4-methyl-1H-quinoline-2-one derivative 6 | Escherichia coli | 3.12 - 50 | [10][11] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Certain quinoline derivatives have demonstrated potent anti-inflammatory effects.[12] These effects are often mediated by the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.[13][14][15]

Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives (IC50 values)

| Compound/Derivative | Assay | IC50 | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [12] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [12] |

Mechanism of Action: Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell survival, and proliferation.[13][16] Dysregulation of the NF-κB pathway is implicated in various cancers and inflammatory diseases. Several quinoline derivatives have been identified as inhibitors of the NF-κB signaling pathway.[14][15] They can interfere with different stages of the pathway, from the degradation of the inhibitory IκB proteins to the nuclear translocation and DNA binding of the NF-κB dimers.[13]

Apoptotic Signaling Pathway

Apoptosis, or programmed cell death, is a vital process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[17] Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Quinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][18] They can induce the release of cytochrome c from mitochondria, leading to the activation of caspases, the key executioners of apoptosis.[19][20]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research in this field. Below are generalized methodologies for key experiments cited in the literature.

General Procedure for the Gould-Jacobs Reaction

-

Reaction Setup: A mixture of the substituted aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1-1.5 equivalents) is prepared. The reaction can be performed neat or in a high-boiling solvent such as diphenyl ether.[1][21]

-

Heating: The reaction mixture is heated to a high temperature (typically 240-260 °C) for a specific duration (e.g., 30 minutes to several hours), during which the cyclization occurs.[21]

-

Work-up: After cooling, the reaction mixture is often diluted with a non-polar solvent (e.g., petroleum ether) to precipitate the product.

-

Purification: The crude product is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Minimum Inhibitory Concentration (MIC) Assay

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with well-established synthetic routes, make them an attractive area for further investigation. Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a wider range of derivatives to establish more comprehensive structure-activity relationships (SAR).

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Safety: Conducting thorough preclinical studies to assess the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds.

-

Combination Therapies: Investigating the potential of these derivatives in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

The continued exploration of this compound derivatives holds significant promise for the discovery of new and effective treatments for cancer, infectious diseases, and inflammatory disorders.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. iipseries.org [iipseries.org]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]

- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The discovery of quinoline derivatives, as NF-κB inducing kinase (NIK) inhibitors with anti-inflammatory effects in vitro, low toxicities against T cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 19. Induction of the intrinsic apoptotic pathway via a new antimitotic agent in an esophageal carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 21. ablelab.eu [ablelab.eu]

A Technical Guide to High-Purity Ethyl 8-Quinolinecarboxylate for Researchers and Drug Development Professionals

An in-depth guide on the commercial availability, synthesis, analysis, and biological relevance of Ethyl 8-quinolinecarboxylate, a key building block in medicinal chemistry.

Introduction

This compound is a heterocyclic building block of significant interest in the fields of pharmaceutical research and drug development. As a derivative of quinoline, a scaffold present in numerous biologically active compounds, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its utility spans the development of antimicrobial, anticancer, and anti-inflammatory drugs, largely attributed to the chelating properties and the ability of the quinoline nucleus to interact with various biological targets. This technical guide provides a comprehensive overview of high-purity this compound, including its commercial availability, synthesis and purification protocols, analytical methods for quality control, and its role in modulating key signaling pathways.

Commercial Availability of High-Purity this compound

A variety of chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes. High-purity grades are essential for reproducible results in biological assays and for the synthesis of active pharmaceutical ingredients (APIs). Below is a summary of representative commercial suppliers and their product specifications.

| Supplier | Product Number/ID | Purity Specification | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Abound | AB000343 | 98% (GC)[1] | 25635-22-7 | C12H11NO2 | 201.22 | For laboratory use only. |

| J&W Pharmlab | 80R0118 | Not specified | 25635-22-7 | C12H11NO2 | 201.2244 | Pharmaceutical building block. |

| FINETECH INDUSTRY LIMITED | FT-0650796 | 98% | 25635-22-7 | C12H11NO2 | 201.22 | Availability for bulk quantities. |

| Pharma Innovation | YM25635227 | 97% Min | 25635-22-7 | C12H11NO2 | 201.22 | Offered in various sizes (100 mg, 250 mg, 1 g). |

Synthesis and Purification of High-Purity this compound

High-purity this compound is most commonly synthesized through the Fischer esterification of 8-quinolinecarboxylic acid with ethanol in the presence of an acid catalyst. Subsequent purification is typically achieved by recrystallization to remove unreacted starting materials and byproducts.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

8-Quinolinecarboxylic acid

-

Absolute ethanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, suspend 8-quinolinecarboxylic acid in an excess of absolute ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent or solvent system (e.g., ethanol/water, hexane/ethyl acetate)

-

Standard laboratory glassware for recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot filtration to remove any insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cool the solution in an ice bath to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain high-purity this compound.

Synthesis and Purification Workflow for this compound.

Analytical Methods for Purity Assessment

Ensuring the high purity of this compound is critical for its application in research and drug development. Several analytical techniques can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of non-volatile compounds like this compound. A reversed-phase C18 column with a gradient elution of acetonitrile and water is commonly used. Detection is typically performed using a UV-Vis detector at a wavelength where the quinoline chromophore absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of this compound by GC-MS can be challenging due to its polarity. Derivatization to a more volatile and less polar compound, such as a trimethylsilyl (TMS) ester, is often necessary.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an accurate and precise method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself. By using a certified internal standard with a known concentration, the purity of this compound can be calculated from the integral ratios of their respective NMR signals.

| Analytical Method | Principle | Sample Preparation | Key Parameters |

| HPLC | Separation based on polarity. | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Column: C18 reversed-phase; Mobile Phase: Acetonitrile/water gradient; Detector: UV-Vis. |

| GC-MS | Separation based on volatility and mass-to-charge ratio. | Derivatization to a volatile ester (e.g., TMS ester) is often required. | Column: Non-polar capillary column; Ionization: Electron Impact (EI); Detector: Mass spectrometer. |

| qNMR | Quantification based on the direct proportionality between signal intensity and the number of nuclei. | Accurate weighing of the sample and a certified internal standard, followed by dissolution in a deuterated solvent. | Spectrometer frequency, relaxation delay (D1), number of scans. |

Biological Relevance and Signaling Pathways

Quinoline derivatives, including esters of quinoline carboxylic acids, are known to exhibit a wide range of biological activities. A prominent mechanism of action for many quinoline-based compounds is their ability to chelate metal ions, which can disrupt essential enzymatic processes in pathogens and cancer cells.

Furthermore, recent studies have shown that certain quinoline derivatives can modulate key cellular signaling pathways involved in inflammation and cancer progression. One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade. The canonical NF-κB pathway is a central regulator of immune and inflammatory responses, and its aberrant activation is linked to various chronic diseases, including cancer.

Some quinoline derivatives have been identified as inhibitors of the NF-κB pathway.[1][2] They can interfere with different stages of the pathway, such as the nuclear translocation of NF-κB dimers or their binding to DNA, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[1][2] While the direct effect of this compound on this pathway requires further investigation, its role as a precursor for more complex quinoline-based inhibitors is well-established.

Potential modulation of the canonical NF-κB signaling pathway by quinoline derivatives.

Conclusion

High-purity this compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its commercial availability from various suppliers facilitates its use in research and early-stage drug development. The synthesis via Fischer esterification and subsequent purification by recrystallization are well-established methods to obtain material of high purity. A combination of analytical techniques, including HPLC, GC-MS, and qNMR, can be used to ensure the quality required for demanding applications. The growing body of research on the biological activities of quinoline derivatives, particularly their role as enzyme inhibitors and modulators of critical signaling pathways like NF-κB, underscores the continued importance of this compound in the quest for novel therapeutics.

References

Navigating the Safety Profile of Ethyl 8-Quinolinecarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 8-quinolinecarboxylate, a quinoline derivative, holds potential in various research and development applications. As with any chemical compound, a thorough understanding of its safety profile is paramount for ensuring safe handling and experimental conduct. This technical guide provides a comprehensive review of the available material safety data for this compound and its closely related parent compound, 8-Quinolinecarboxylic acid. Due to the limited availability of a dedicated Material Safety Data Sheet (MSDS) for this compound, this guide leverages data from its parent acid to infer potential hazards, handling procedures, and safety precautions.

Physicochemical Properties

Understanding the fundamental physical and chemical properties of a substance is the first step in a robust safety assessment. The following table summarizes the available data for this compound.

| Property | Value | Reference |

| Molecular Formula | C12H11NO2 | [1] |

| Molecular Weight | 201.22 g/mol | [1] |

| Boiling Point | 328.3 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm3 | [1] |

Hazard Identification and Classification

Based on the data for 8-Quinolinecarboxylic acid, the following GHS classifications are pertinent.[2][3][4] It is reasonable to anticipate that this compound may exhibit a similar hazard profile.

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |